molecular formula C23H24N2O5 B2970692 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide CAS No. 888465-30-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2970692
CAS No.: 888465-30-3
M. Wt: 408.454
InChI Key: ATBNSXFJKCGGNP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a research-grade chemical agent characterized as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key mediator of nociception and neurogenic inflammation, being activated by a variety of exogenous irritants and endogenous inflammatory mediators. This compound exhibits high-affinity binding and functional blockade of the TRPA1 channel, effectively inhibiting channel activation by prototypical agonists such as allyl isothiocyanate (AITC) and cinnamaldehyde. Its primary research value lies in its utility as a pharmacological tool for dissecting the complex role of TRPA1 in pathophysiological conditions. Researchers employ this antagonist in vitro and in vivo to investigate mechanisms underlying chronic pain, migraine, airway inflammation, and itch. Studies have demonstrated its efficacy in rodent models of inflammatory and neuropathic pain, where it can attenuate pain-related behaviors, highlighting its significance for target validation and exploratory research in neuroscience and immunology. This makes it an indispensable compound for advancing the understanding of TRP channel biology and for the preclinical investigation of novel analgesic and anti-inflammatory therapeutic strategies. Source

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-23(2,3)13-19(26)25-20-15-6-4-5-7-16(15)30-21(20)22(27)24-14-8-9-17-18(12-14)29-11-10-28-17/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNSXFJKCGGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Information

  • Molecular Formula: C15H12N2O5
  • Molecular Weight: 300.27 g/mol
  • InChI Key: SZAAZVDFICHPSC-UHFFFAOYSA-N

The compound features a complex structure that combines elements of benzodioxin and benzofuran, which are known for their diverse biological activities.

Structural Representation

The structural representation of the compound can be visualized using molecular modeling software, which allows researchers to analyze its conformations and interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, these compounds may interact with:

  • Apoptotic pathways: Inducing caspase activation.
  • Cell cycle regulation: Inhibiting cyclin-dependent kinases (CDKs).
  • Angiogenesis inhibition: Reducing vascular endothelial growth factor (VEGF) expression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzofuran or benzodioxin rings can enhance potency or selectivity towards certain cancer types.

ModificationEffect on Activity
Substitution at position 3Increased cytotoxicity against breast cancer cells
Alteration of amide groupEnhanced solubility and bioavailability

Study 1: Antitumor Efficacy

A study published in 2024 investigated the antitumor efficacy of a series of benzofuran derivatives, including related compounds to this compound. The results demonstrated that these compounds significantly inhibited tumor growth in xenograft models, showcasing their potential as lead compounds for further development .

Study 2: Mechanistic Insights

Another research article focused on the mechanistic insights into how these compounds affect cellular pathways. The study utilized flow cytometry and Western blot analyses to show that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural homology with several benzofuran and benzodioxin derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent on Benzofuran Benzodioxin Position Molecular Weight Key Features
Target Compound 3-(3,3-dimethylbutanamido) 6-yl ~407.4 (estimated) Aliphatic substituent; moderate lipophilicity
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide 3-[(4-biphenylylcarbonyl)amino] 6-yl 490.515 Aromatic biphenyl group; higher molecular weight and lipophilicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide 3-[2-(naphthalen-2-yloxy)acetamido] 6-yl ~529.5 (estimated) Extended aromatic system; enhanced π-π stacking potential
3',4'-(1",4"-dioxino)flavone derivatives Flavone core with dioxane Variable ~300–400 (estimated) Antihepatotoxic activity; hydroxy methyl groups enhance efficacy
Key Observations :

Substituent Effects :

  • The target compound’s 3,3-dimethylbutanamido group is aliphatic, likely improving metabolic stability compared to aromatic substituents (e.g., biphenyl or naphthyl groups in ). However, aromatic groups may enhance target affinity via hydrophobic interactions .
  • Antihepatotoxic flavones with dioxane rings (e.g., compounds 4f and 4g in ) demonstrate that substituent polarity (e.g., hydroxy methyl) critically influences activity, suggesting that the dimethylbutanamido group in the target compound may balance lipophilicity and solubility .

Benzodioxin Pharmacophore :

  • The 2,3-dihydro-1,4-benzodioxin moiety is a recurring feature in analogues with reported bioactivity (e.g., antihepatotoxic agents in and sulfonamides in ). This ring system may contribute to π-stacking or hydrogen-bonding interactions with biological targets .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~407.4) falls within the acceptable range for oral bioavailability, unlike higher-weight analogues (e.g., 490.515 in ), which may face absorption challenges .

Structure-Activity Relationship (SAR) Trends

  • Antihepatotoxic Activity: Flavones with dioxane rings () show that electron-donating groups (e.g., hydroxy methyl) enhance activity.

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